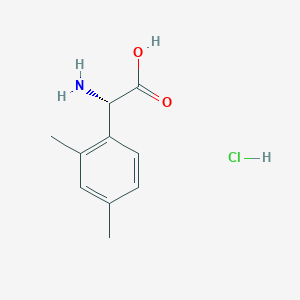

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl

Description

Contextualization within Chiral Alpha-Amino Acid Derivatives and Unnatural Amino Acids

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl belongs to a class of compounds known as unnatural amino acids (UAAs). Unlike the 20 common proteinogenic amino acids that are the fundamental building blocks of proteins in virtually all living organisms, UAAs are not naturally incorporated into proteins during ribosomal synthesis. pitt.edubiochemden.comnih.gov These compounds can be entirely synthetic or can be naturally occurring amino acids that have been chemically modified. bitesizebio.com

The defining feature of this compound, like most amino acids (with the exception of glycine), is chirality. letstalkacademy.comlibretexts.org The central alpha-carbon atom is bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a 2,4-dimethylphenyl side chain. This arrangement creates a chiral center, resulting in two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. youtube.com Biological systems, particularly enzymes and receptors, exhibit a high degree of stereospecificity, meaning they preferentially interact with one enantiomer over the other. biochemden.com The "(S)-" designation in the compound's name specifies its absolute stereochemistry at this chiral center.

UAAs such as (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid are of significant interest because they allow chemists to design and synthesize molecules with novel properties. By incorporating UAAs into peptides or other molecular frameworks, researchers can enhance stability against enzymatic degradation, improve target specificity, and introduce new functionalities. scripps.edu

Academic Significance and Research Rationale

The primary academic and industrial interest in this compound lies in its utility as a chiral building block in organic synthesis. scripps.edu The presence of a defined stereocenter and multiple reactive functional groups (amino and carboxyl groups) makes it a versatile starting material for constructing complex, stereochemically-defined target molecules.

Research into UAAs is driven by the desire to expand the chemical diversity of peptides and other pharmacologically active compounds. scripps.edu The introduction of non-natural side chains, such as the 2,4-dimethylphenyl group, can dramatically alter the physical, chemical, and biological properties of a parent molecule. For instance, incorporating bulky, unnatural side chains can confer resistance to proteases, enzymes that break down proteins and peptides, thereby extending the active lifetime of a potential therapeutic agent in the body. scripps.edu

Furthermore, the synthesis and application of chiral amino acid derivatives are central to the development of asymmetric catalysis, where a small amount of a chiral molecule is used to produce a large amount of another chiral molecule with high enantiomeric purity. acs.orguq.edu.au Compounds like this compound serve as valuable intermediates in multi-step synthetic pathways aimed at creating novel chemical entities for various research applications, including materials science and medicinal chemistry. highfine.commdpi.com

Structural Features and Stereochemical Uniqueness as a Research Subject

The molecular structure of this compound is what defines its chemical behavior and utility.

Key Structural Features:

Alpha-Amino Acid Core: It possesses the characteristic backbone of an amino acid, with a central carbon atom (the α-carbon) linked to an amino group (-NH2, protonated to -NH3+ in the HCl salt) and a carboxylic acid group (-COOH).

Chiral Center: The α-carbon is a stereocenter, with the "(S)-" configuration dictating a specific three-dimensional arrangement of the attached groups. youtube.comyoutube.com

Aromatic Side Chain: The side chain is a 2,4-dimethylphenyl group. This is a benzene (B151609) ring substituted with two methyl groups at positions 2 and 4. This bulky, hydrophobic (water-repelling) side chain is a significant deviation from the side chains of natural amino acids.

Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt. This means the basic amino group is protonated, forming an ammonium (B1175870) salt. This generally improves the compound's stability and solubility in water and other polar solvents.

The stereochemical uniqueness of this compound is a direct result of the interplay between its chiral alpha-carbon and its distinct side chain. The 2,4-dimethylphenyl group imposes significant steric hindrance (spatial bulk), which can influence the conformation (shape) of molecules it is incorporated into. This conformational constraint is a powerful tool in rational drug design and molecular engineering, as it can be used to lock a peptide or small molecule into a specific bioactive shape, potentially increasing its affinity and selectivity for a biological target.

The specific placement of the methyl groups on the phenyl ring (positions 2 and 4) further refines its structural properties compared to other, similar phenylacetic acid derivatives. appchemical.comchemicalbook.comchemsrc.commoldb.com This precise substitution pattern makes (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid a highly specialized tool for researchers exploring structure-activity relationships in new chemical entities.

Compound Properties

| Property | Value |

| Chemical Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| Form | Solid |

| Stereochemistry | (S) |

Properties

IUPAC Name |

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVKQMKNHBEQAN-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl

The direct synthesis of the (S)-enantiomer can be achieved through various enantioselective strategies, which aim to establish the desired stereocenter with high fidelity. These methods are often more efficient than the resolution of racemic mixtures.

Asymmetric Catalysis Approaches (e.g., organocatalysis, metal-catalyzed reactions)

Asymmetric catalysis provides a powerful tool for the synthesis of chiral α-amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically enriched product.

Organocatalysis: Chiral phosphoric acids have emerged as effective organocatalysts for a variety of asymmetric transformations, including the synthesis of α-amino acids. acs.org For the synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid, an organocatalytic Friedel-Crafts reaction between an indole (B1671886) and an imine derived from a trifluoropyruvate has been shown to produce quaternary α-amino acids in excellent yields and high enantioselectivities. acs.org While this specific example does not use a 2,4-dimethylphenyl substrate, the methodology is applicable. The reaction is typically catalyzed by a chiral phosphoric acid, activating the imine towards nucleophilic attack.

Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are widely used for the asymmetric synthesis of amino acids. Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols is a method that can produce chiral cyclic structures, which can be precursors to amino acids. nih.gov Another approach involves the use of chiral zirconium catalysts for the asymmetric Strecker synthesis, which has been shown to be effective for a wide range of substrates, including those that would lead to aryl-substituted amino acids. acs.org These catalytic systems offer high levels of enantioselectivity with low catalyst loadings. acs.org

Table 1: Illustrative Examples of Asymmetric Catalysis for Aryl-Substituted Amino Acid Synthesis

| Catalyst Type | Substrate Example | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Organocatalysis | N-Boc-protected ethyl trifluoropyruvate imine and Indole | Chiral Phosphoric Acid | up to 99% | up to 96% | acs.org |

| Metal Catalysis | Aldimine and Tributyltin Cyanide | Chiral Zirconium Complex | High | High | acs.org |

Note: This table presents data for analogous reactions to illustrate the potential of these methods for the synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy for diastereoselective synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the diastereoselective Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary. nih.govresearchgate.net In this method, the chiral amine is condensed with an aldehyde (in this case, 2,4-dimethylbenzaldehyde) and a cyanide source to form a diastereomeric mixture of α-amino nitriles. One diastereomer selectively precipitates from the reaction mixture due to a crystallization-induced asymmetric transformation, leading to a high diastereomeric ratio. nih.govresearchgate.net The resulting diastereomerically pure α-amino nitrile can then be hydrolyzed to the corresponding amino acid, and the chiral auxiliary can be recovered. This method has been successfully applied to the synthesis of other α-amino acids, such as (S)-tert-leucine, in good yield and high enantiomeric excess. nih.gov

Table 2: Diastereoselective Strecker Synthesis of α-Amino Nitriles Using (R)-Phenylglycine Amide

| Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |

| Pivaldehyde | 76-93 | >99:1 |

| Isobutyraldehyde | 85 | >99:1 |

| Benzaldehyde | 88 | >99:1 |

Data from a study on various aldehydes, illustrating the effectiveness of the chiral auxiliary approach. nih.govresearchgate.net

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines and amino acids with high enantioselectivity under mild reaction conditions. rsc.orgmdpi.com

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com For the synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid, a suitable prochiral ketone precursor, 2-oxo-2-(2,4-dimethylphenyl)acetic acid, could be converted into the desired (S)-amino acid using an (S)-selective ω-transaminase. mdpi.com The choice of enzyme is critical for achieving high conversion and enantioselectivity. frontiersin.org This biocatalytic approach avoids the use of heavy metals and harsh reagents, making it an environmentally friendly option. rsc.org

Stereoselective Reductive Amination Protocols

Asymmetric reductive amination is a direct method for synthesizing chiral amines from prochiral ketones or aldehydes. nih.gov This transformation can be achieved using various catalytic systems, including organocatalysts and transition metal complexes. nih.govresearchgate.net

The synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid via this route would start from 2-oxo-2-(2,4-dimethylphenyl)acetic acid. This α-keto acid can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then asymmetrically reduced to the target amino acid. Chiral phosphoric acid catalysts have been successfully employed for the enantioselective reductive amination of a broad range of ketones. nih.gov Alternatively, iridium complexes bearing a picolinamidato ligand have been shown to catalyze the reductive amination of α-keto acids. doi.org

Aldehyde-Glycine Condensation Methodologies

The Strecker synthesis, a classic method for amino acid synthesis, is a three-component reaction involving an aldehyde, ammonia (or an amine), and cyanide. Asymmetric variants of the Strecker synthesis have been developed to produce enantiomerically enriched α-amino acids.

As discussed in the chiral auxiliary section (2.1.2), the diastereoselective Strecker reaction is a powerful tool. nih.govresearchgate.net By employing a chiral amine, such as (R)-phenylglycinol, the condensation with 2,4-dimethylbenzaldehyde (B100707) and a cyanide source leads to the formation of diastereomeric α-amino nitriles. researchgate.net The stereochemical outcome is controlled by the chiral auxiliary, which directs the addition of the cyanide nucleophile to one face of the imine intermediate. Subsequent hydrolysis of the nitrile and removal of the auxiliary yields the desired (S)-amino acid. The high diastereoselectivity often observed in these reactions makes this an attractive route for large-scale synthesis. researchgate.net

Resolution Techniques for Racemic Precursors

When a synthetic route produces a racemic mixture of 2-Amino-2-(2,4-dimethylphenyl)acetic acid, a resolution step is necessary to separate the desired (S)-enantiomer from the (R)-enantiomer.

One common method is the formation of diastereomeric salts. libretexts.org The racemic amino acid is reacted with a chiral resolving agent, which is a pure enantiomer of a chiral acid or base. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. After separation, the desired enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. google.com

Enzymatic resolution is another powerful technique. libretexts.org Certain enzymes exhibit high stereoselectivity and can selectively act on one enantiomer in a racemic mixture. For example, an acylase enzyme can selectively hydrolyze the N-acyl derivative of the L-amino acid in a racemic mixture, leaving the N-acyl-D-amino acid unreacted. google.com The resulting free L-amino acid can then be separated from the unreacted D-enantiomer derivative. libretexts.orggoogle.com

Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. For amino acids like 2-amino-2-(2,4-dimethylphenyl)acetic acid, one of the most established and industrially viable methods is the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique leverages the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties, most notably different solubilities. wikipedia.org

The process involves dissolving the racemic amino acid and the chiral resolving agent in a suitable solvent. Due to their differential solubility, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved. pharmtech.com The less soluble salt can then be isolated by filtration. The final step involves the liberation of the desired amino acid enantiomer from the salt, typically by treatment with a base to neutralize the chiral acid, followed by purification. Common chiral acids used for this purpose include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The efficiency of the resolution is highly dependent on the choice of both the resolving agent and the solvent system, which are often determined through empirical screening.

Table 1: Common Chiral Resolving Agents for Amino Acid Resolution This table is representative of agents used for resolving racemic amino acids and is not specific to empirical studies on (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid.

| Chiral Resolving Agent | Chemical Class | Typical Application |

|---|---|---|

| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of chiral amines and amino acids. |

| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of chiral amines and amino acids. |

| L-(+)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of chiral bases. |

| D-(-)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of chiral bases. |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of chiral amines and amino acids. wikipedia.org |

Kinetic Resolution Methods (e.g., lipase-mediated ester hydrolysis)

Kinetic resolution is an enzymatic method that exploits the stereoselectivity of enzymes to separate enantiomers. Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. almacgroup.comresearchgate.net The strategy typically involves the enzymatic hydrolysis of a racemic ester derivative of the amino acid.

In a typical lipase-mediated kinetic resolution, the racemic ester of 2-amino-2-(2,4-dimethylphenyl)acetic acid is subjected to hydrolysis in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL). d-nb.infomdpi.com The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester (e.g., the S-enantiomer) into the corresponding carboxylic acid at a much faster rate than the other enantiomer. This results in a mixture containing the unreacted ester of one configuration (e.g., the R-enantiomer) and the hydrolyzed acid of the other (the S-enantiomer). These two products, having different functional groups (ester vs. carboxylic acid), can then be readily separated by standard chemical techniques, such as acid-base extraction. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%. pharmtech.com

Table 2: Enzymes Commonly Used in Kinetic Resolution of Amino Acid Esters This table presents enzymes known for their efficacy in the kinetic resolution of chiral esters, applicable to derivatives of the subject compound.

| Enzyme | Source Organism | Typical Reaction |

|---|---|---|

| Lipase B | Candida antarctica | Hydrolysis or transesterification of esters. mdpi.com |

| Lipase | Pseudomonas cepacia | Hydrolysis or transesterification of esters. d-nb.info |

| Lipase | Pseudomonas fluorescens | Hydrolysis of esters. d-nb.info |

Derivatization and Functionalization Strategies

Acylation Reactions for Amide Derivatives

The primary amino group of (S)-2-amino-2-(2,4-dimethylphenyl)acetic acid is a key site for functionalization, readily undergoing acylation to form a wide range of amide derivatives. These reactions are fundamental in peptide synthesis and for the creation of novel molecules with potential biological activity. The most common methods involve reacting the amino acid with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). fishersci.co.uk

The Schotten-Baumann reaction, for instance, involves the acylation of the amine with an acyl chloride under basic conditions. fishersci.co.uk Alternatively, acid anhydrides can be used, often without the need for a strong base, especially for less basic amines. youtube.com In modern synthesis, particularly in peptide chemistry, coupling reagents are widely used to facilitate amide bond formation directly from a carboxylic acid and the amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the nucleophilic amino group. This approach is generally mild and minimizes side reactions, including racemization. organic-chemistry.org

Table 3: Common Reagents for Amide Bond Formation

| Reagent Type | Examples | Mechanism |

|---|---|---|

| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Direct acylation of the amine, often under basic conditions (Schotten-Baumann). fishersci.co.uk |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Acylation of the amine, with a carboxylic acid as the byproduct. |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate with the carboxylic acid. fishersci.co.uk |

Esterification and Transesterification Procedures

The carboxylic acid moiety of (S)-2-amino-2-(2,4-dimethylphenyl)acetic acid can be converted into an ester to protect the carboxyl group, modify the compound's solubility, or create derivatives for further reactions, such as kinetic resolution. The Fischer esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible reaction, and often the alcohol is used in large excess to drive the equilibrium toward the ester product.

Other common methods for esterifying amino acids include the use of thionyl chloride (SOCl₂) with an alcohol. This reaction proceeds via an acyl chloride intermediate and is generally irreversible. researchgate.net Another effective method involves reacting the amino acid with an alcohol in the presence of reagents like triphosgene. researchgate.net Transesterification, the conversion of one ester to another, can also be employed, typically catalyzed by acids or bases. d-nb.info

Table 4: Selected Methods for Esterification of Amino Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; requires excess alcohol or removal of water. masterorganicchemistry.com |

| Thionyl Chloride Method | Thionyl Chloride (SOCl₂), Alcohol | Proceeds through an acyl chloride intermediate; generally high yield. |

| Triphosgene Method | Triphosgene, Alcohol | Effective for preparing various alkyl esters. researchgate.net |

Nucleophilic Substitution Reactions

The functional groups of (S)-2-amino-2-(2,4-dimethylphenyl)acetic acid allow it to participate in nucleophilic substitution reactions, acting as either the nucleophile or, after suitable modification, the electrophile. byjus.com

The primary amine is inherently nucleophilic and can react with various electrophiles. For example, it can displace a leaving group from an alkyl halide in an Sₙ2 reaction to form a secondary or tertiary amine. This is a common strategy for N-alkylation of amino acids.

Conversely, the carboxylic acid can be converted into a derivative with a good leaving group, turning the alpha-carbon into an electrophilic center. For instance, α-halo acids, which can be synthesized from amino acids, are excellent substrates for Sₙ2 reactions. An external nucleophile, such as ammonia, can then displace the halide to form an amino acid, a reaction pathway relevant to the synthesis of amino acids. youtube.com The carboxylate anion itself can also act as a nucleophile, for example, by reacting with an alkyl halide to form an ester.

Table 5: Examples of Nucleophilic Substitution Involving Amino Acid Scaffolds

| Role of Amino Acid | Reactant Type | Product Type | Reaction Mechanism |

|---|---|---|---|

| As Nucleophile (Amino Group) | Alkyl Halide (R-X) | N-Alkylated Amino Acid | Sₙ2 |

| As Nucleophile (Carboxylate Group) | Alkyl Halide (R-X) | Amino Acid Ester | Sₙ2 |

| As Electrophile (from α-Halo Acid) | Ammonia (NH₃) | α-Amino Acid | Sₙ2 youtube.com |

Incorporation into Peptide and Peptidomimetic Scaffolds

A primary application of non-proteinogenic amino acids like (S)-2-amino-2-(2,4-dimethylphenyl)acetic acid is their incorporation into peptides and peptidomimetics. This can impart unique structural and functional properties, such as increased resistance to enzymatic degradation, constrained conformations, and altered receptor binding affinities. wikipedia.orgnih.gov

The most common method for synthesizing these modified peptides is Solid-Phase Peptide Synthesis (SPPS). peptide.comchempep.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin. The peptide chain is then built step-by-step by sequentially adding amino acid residues. For each step, the N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound peptide is removed, and the next N-protected amino acid is coupled using an activating agent. nih.govchempep.com (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid, with its amino group protected, can be introduced at any desired position in the peptide sequence using these standard coupling protocols. After the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The steric bulk of the 2,4-dimethylphenyl group can influence the local conformation of the peptide backbone, making it a useful tool for designing peptidomimetics with specific secondary structures. wikipedia.org

Table 6: Key Components in Solid-Phase Peptide Synthesis (SPPS)

| Component | Examples | Function |

|---|---|---|

| Solid Support (Resin) | Wang Resin, Rink Amide Resin | Insoluble support for anchoring the growing peptide chain. peptide.com |

| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the N-terminus during the coupling reaction. chempep.com |

| Coupling Reagents | HBTU, HATU, DIC/Oxyma | Activate the carboxylic acid of the incoming amino acid for amide bond formation. nih.gov |

Green Chemistry Principles in Synthesis Route Design

The imperative to develop environmentally benign and sustainable chemical processes has led to the integration of green chemistry principles into the synthesis of chiral molecules, including non-canonical amino acids like this compound. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. In the context of synthesizing this specific chiral amino acid, biocatalysis has emerged as a particularly powerful tool, offering highly selective and environmentally friendly alternatives to traditional chemical methods.

Enzymatic approaches, such as kinetic resolution and asymmetric synthesis, are at the forefront of green synthetic strategies for producing enantiomerically pure amino acids. These methods operate under mild reaction conditions, typically in aqueous media, and exhibit high enantio- and regioselectivity, thereby reducing the formation of byproducts and simplifying purification processes.

One prominent green strategy applicable to the synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid is enzymatic kinetic resolution (EKR) . This technique involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate scope and high stereoselectivity.

In a typical EKR of a racemic amino acid ester, a lipase can selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer's ester unreacted. For instance, the resolution of racemic aryloxy-propan-2-yl acetates has been successfully demonstrated, including substrates bearing a 2,4-dimethylphenoxy group, which is structurally analogous to the substituent in the target molecule. This suggests the high potential for a similar lipase-catalyzed hydrolysis to resolve a racemic ester of 2-Amino-2-(2,4-dimethylphenyl)acetic acid. The unreacted (S)-ester can then be separated from the hydrolyzed (R)-acid and subsequently converted to the final product.

To further enhance the efficiency of kinetic resolutions, the concept of dynamic kinetic resolution (DKR) can be applied. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows for a theoretical yield of 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of a standard kinetic resolution. acs.org While specific applications of DKR for the target molecule are not extensively documented, the principle represents a cutting-edge green methodology for chiral amine and amino acid synthesis. acs.org

Another powerful green approach is the asymmetric synthesis catalyzed by transaminases . Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.govnih.gov This allows for the direct stereoselective conversion of a prochiral ketone to a chiral amine or amino acid.

For the synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid, a transaminase could be employed to catalyze the asymmetric amination of the corresponding α-keto acid, 2-oxo-2-(2,4-dimethylphenyl)acetic acid. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of this process by simplifying catalyst recovery and reuse. nih.govnih.govresearchgate.net The high enantioselectivity of transaminases often results in products with excellent enantiomeric excess (>99% ee). nih.gov

The following data tables illustrate the potential application of these green chemistry principles based on findings from analogous systems.

Table 1: Potential Lipase-Catalyzed Kinetic Resolution of a Racemic Ester of 2-Amino-2-(2,4-dimethylphenyl)acetic acid

| Enzyme Source | Substrate | Reaction Type | Key Findings | Reference Analogy |

| Pseudomonas fluorescens | Racemic ethyl 2-amino-2-(2,4-dimethylphenyl)acetate | Hydrolysis | Potential for high enantioselectivity (E > 200) and conversion around 50%, yielding the (S)-ester with high enantiomeric excess. | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 2-amino-2-(2,4-dimethylphenyl)acetate | Hydrolysis | Known for broad substrate scope and high enantioselectivity in resolving chiral amines and amino acid derivatives. | mdpi.com |

Table 2: Potential Transaminase-Catalyzed Asymmetric Synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid

| Enzyme Type | Substrate | Amino Donor | Potential Outcome | Reference Analogy |

| (S)-selective ω-Transaminase | 2-oxo-2-(2,4-dimethylphenyl)acetic acid | L-Alanine or Isopropylamine | High conversion and enantiomeric excess (>99% ee) for the (S)-amino acid product. | nih.govmdpi.com |

| Engineered Transaminase | 2-oxo-2-(2,4-dimethylphenyl)acetic acid | Various | Protein engineering can be used to enhance activity and selectivity for bulky substrates. | nih.govuni-greifswald.de |

The application of these biocatalytic methods aligns with the core tenets of green chemistry by operating under mild, aqueous conditions, reducing waste through high selectivity, and often utilizing renewable resources in the form of enzymes. The continuous development of novel and engineered enzymes further expands the scope and efficiency of these green synthetic routes for valuable chiral compounds like this compound.

Stereochemical Investigations and Enantiopurity Analysis

Chiral Recognition Mechanisms and Principles

Chiral recognition is the process by which a chiral selector interacts differently with the two enantiomers of a chiral analyte, leading to their separation. The key to this discrimination is the formation of transient diastereomeric complexes between the selector and the individual enantiomers. The stability of these complexes, dictated by their Gibbs free energy, differs, resulting in distinguishable physicochemical properties that can be exploited for separation.

For a molecule like (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl, these interactions can involve a combination of:

Ionic Interactions: The protonated primary amine (-NH₃⁺) and the carboxylic acid (-COOH) group of the amino acid can form strong ionic bonds with complementary charged sites on a chiral stationary phase (CSP).

Hydrogen Bonding: The amine and carboxyl groups are also potent hydrogen bond donors and acceptors, allowing for strong polar interactions.

Steric Hindrance: The bulky 2,4-dimethylphenyl group provides a significant steric component. A chiral selector can be designed with cavities or bulky groups that preferentially accommodate the spatial arrangement of one enantiomer while sterically repelling the other.

π-π Interactions: The aromatic dimethylphenyl ring can engage in π-π stacking interactions with aromatic moieties within the chiral selector.

The combination and geometric arrangement of these potential interaction sites on the (S)- and (R)-enantiomers relative to the binding sites on a chiral selector are what ultimately drive the separation process.

Advanced Analytical Techniques for Enantiomeric Excess and Purity Determination

To quantify the enantiomeric purity of this compound, highly sensitive and specific analytical techniques are required. Chiral chromatography, in both liquid and gas phases, represents the gold standard for this purpose.

Chiral HPLC is a powerful and widely used technique for separating enantiomers. yakhak.org The method relies on a chiral stationary phase (CSP) that provides the necessary stereospecific interactions to resolve the enantiomeric pair. The development of a robust and reliable chiral HPLC method is a systematic process involving the careful selection and optimization of the CSP and mobile phase.

The choice of CSP is the most critical factor in a chiral separation. For an amino acid like this compound, which possesses a primary amine group, several classes of CSPs are particularly effective.

Crown Ether-Based CSPs: These stationary phases are exceptionally well-suited for the separation of chiral compounds containing primary amines, including natural and unnatural amino acids. registech.comregistech.com The chiral selector, typically a derivative of (18-Crown-6)-tetracarboxylic acid, is covalently bonded to a silica (B1680970) support. registech.com The mechanism of separation involves the complexation of the protonated primary ammonium (B1175870) group (R-NH₃⁺) of the analyte within the cavity of the crown ether ring. registech.com The stability of this complex is influenced by steric interactions between the analyte's other substituents (the hydrogen, carboxyl, and 2,4-dimethylphenyl groups) and the chiral barriers of the crown ether, leading to different retention times for the two enantiomers. registech.com

Table 1: Characteristics of Crown Ether-Based Chiral Stationary Phases

| Feature | Description | Relevance to Analyte |

|---|---|---|

| Chiral Selector | (+) or (-)-(18-Crown-6)-tetracarboxylic acid derivatives. registech.com | Specifically designed for chiral primary amines. |

| Primary Mechanism | Host-guest complexation of the protonated amine (-NH₃⁺) in the crown ether cavity. registech.com | The primary amine of the target compound is the key interaction site. |

| Mobile Phase | Requires acidic conditions to ensure protonation of the analyte's amine group. registech.com | Essential for the primary recognition mechanism to function. |

| Elution Order | Generally, L-enantiomers elute first on (+) CSPs, and D-enantiomers elute first on (-) CSPs. registech.com | Predictable elution order can aid in peak identification. |

| Durability | Covalent bonding of the selector to silica support ensures excellent column durability. registech.com | Allows for robust and repeatable analyses. |

Polysaccharide-Derived CSPs: This is one of the most versatile and widely used classes of CSPs, based on derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.gov The chiral recognition mechanism is more complex than that of crown ethers and involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion into chiral grooves or cavities formed by the helical structure of the polysaccharide polymer. nih.gov While direct separation of underivatized amino acids can be challenging due to their high polarity, derivatization of the amine group (e.g., with N-fluorenylmethoxycarbonyl, FMOC) often yields excellent separation on these phases. nih.govsigmaaldrich.com Coated-type polysaccharide CSPs generally provide better enantioseparation for such analytes compared to their covalently bonded counterparts, though bonded phases offer greater solvent compatibility. nih.gov

Table 2: Comparison of Polysaccharide-Derived Chiral Stationary Phases

| CSP Type | Chiral Selector Example | Advantages | Considerations |

|---|---|---|---|

| Cellulose-Derived | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) nih.gov | Often provides superior resolution for N-FMOC protected α-amino acids. nih.gov | Performance depends on the specific derivative and analyte. |

| Amylose-Derived | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) nih.gov | Broad applicability; helical structure provides a complex chiral environment for recognition. nih.gov | May show lower separation factors for some amino acids compared to cellulose phases. nih.gov |

| Coated Phases | Selector is physically coated onto the silica support. | Generally provide higher enantioselectivity. yakhak.orgnih.gov | Limited range of compatible mobile phase solvents. |

| Immobilized Phases | Selector is covalently bonded to the silica support. | High robustness and compatibility with a broader range of solvents. nih.gov | May exhibit slightly lower enantioselectivity than coated phases. |

The composition of the mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP, thereby affecting retention, resolution, and selectivity. Optimization is an empirical process guided by the properties of the analyte and the selected CSP.

For Crown Ether CSPs: An acidic modifier (e.g., trifluoroacetic acid, perchloric acid) is essential to protonate the primary amine of the amino acid, enabling complexation. nih.govnih.gov The type and concentration of the organic modifier (typically acetonitrile (B52724) or methanol) in the aqueous mobile phase are adjusted to optimize the separation factor and analysis time. nih.govnih.gov

For Polysaccharide CSPs: A wider variety of mobile phases can be used, including normal-phase (e.g., hexane/isopropanol), polar organic, and reversed-phase systems. sigmaaldrich.comsigmaaldrich.com The choice of solvent and additives can significantly alter the conformation of the polysaccharide selector, thereby changing the chiral recognition properties. For derivatized amino acids, mixtures of n-hexane, chloroform, and ethanol (B145695) are often effective in normal-phase mode. epa.gov The retention behavior on some CSPs can exhibit a U-shaped curve, where retention first decreases and then increases as the concentration of the organic modifier in the mobile phase is raised. sigmaaldrich.com

Modern method development is increasingly moving away from a traditional "one factor at a time" (OFAT) approach towards a more systematic and robust framework known as Analytical Quality by Design (AQbD). impactfactor.org This approach ensures that the final analytical method is well understood, robust, and fit for its intended purpose throughout its lifecycle. eurekaselect.comresearchgate.net

The AQbD process for developing a chiral HPLC method for this compound would involve:

Defining the Analytical Target Profile (ATP): This predefines the objective of the method, such as accurately quantifying the (R)-enantiomer impurity in the (S)-enantiomer with specific limits for precision and accuracy. sepscience.com

Identifying Critical Quality Attributes (CQAs): These are the method performance characteristics that must be controlled to ensure the desired quality. For a chiral separation, key CQAs include the resolution between the enantiomer peaks and peak symmetry (tailing factor). researchgate.net

Risk Assessment and Identification of Critical Method Parameters (CMPs): A systematic risk assessment (e.g., using a fishbone diagram) is performed to identify experimental factors that could impact the CQAs. sepscience.com For chiral HPLC, potential CMPs include the choice of CSP, mobile phase composition (organic modifier percentage, acid concentration), column temperature, and flow rate. sepscience.com

Defining a Design Space: Using statistical Design of Experiments (DoE), the relationships between the CMPs and CQAs are mapped out. sepscience.com This establishes a "Method Operable Design Region" (MODR), which is a multidimensional space of operating parameters within which the method is proven to perform robustly and meet all predefined ATP criteria. researchgate.net

By employing an AQbD framework, a highly robust and reliable method for determining the enantiopurity of this compound can be developed, minimizing the risk of method failure during routine use.

Gas chromatography is another powerful technique for chiral analysis, often offering high efficiency and short analysis times. However, due to the low volatility and polar nature of amino acids, they must first be chemically modified through derivatization before they can be analyzed by GC. sigmaaldrich.com

The process for analyzing this compound by chiral GC would typically involve a two-step procedure:

Achiral Derivatization: The goal is to convert the non-volatile amino acid into a volatile and thermally stable derivative without causing racemization. This usually involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester).

Acylation: The primary amine group is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF). nih.gov This step blocks the polar N-H bond.

Table 3: Typical Derivatization Steps for GC Analysis of Amino Acids

| Step | Purpose | Common Reagent(s) |

|---|---|---|

| 1. Esterification | Increases volatility by converting the -COOH group to an ester. | Methanolic HCl, Trimethylchlorosilane (TMCS) |

| 2. Acylation | Blocks the polar -NH₂ group to improve peak shape and volatility. | Trifluoroacetic anhydride (TFAA), Acetic anhydride, Heptafluorobutyl chloroformate (HFBCF) researchgate.net |

Separation on a Chiral Column: The resulting volatile derivatives of the (S)- and (R)-enantiomers are then injected into a GC equipped with a chiral capillary column. The stationary phase of these columns consists of a chiral selector (e.g., derivatives of cyclodextrins or amino acids like L-valine) coated on the inside of the capillary. The differential interactions between the enantiomeric derivatives and the chiral stationary phase lead to their separation, allowing for accurate quantification of the enantiomeric excess. Chiral selectivity in GC can often be enhanced by adjusting the analysis temperature.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the enantioseparation of amino acids and their derivatives. nih.gov The principle of chiral CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different electrophoretic mobilities and, consequently, separation.

For phenylglycine derivatives, cyclodextrins (CDs) are among the most commonly employed chiral selectors. researchgate.net These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, and the differences in the stability of these complexes enable their separation. Sulfated β-cyclodextrins, in particular, have demonstrated effectiveness in resolving enantiomers of various amino acid derivatives. chromatographyonline.com

Another powerful CE technique for chiral amino acid analysis is Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE). chromatographyonline.comchromatographyonline.com In this method, a chiral ligand and a metal ion (e.g., copper(II)) are added to the BGE. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which differ in their stability and electrophoretic mobility, allowing for their separation. chromatographyonline.comchromatographyonline.com

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50-70 cm total length | Standard for CE, providing good resolution and efficiency. |

| Background Electrolyte (BGE) | 25-100 mM Phosphate or Borate buffer | Maintains stable pH and current. |

| pH | 2.5-9.0 | Affects the charge of the analyte and chiral selector, influencing interaction and mobility. |

| Chiral Selector | 5-20 mM Sulfated-β-cyclodextrin | Forms diastereomeric complexes with the enantiomers. Concentration is optimized for best resolution. |

| Voltage | 15-30 kV | Higher voltage can reduce analysis time but may increase Joule heating. |

| Temperature | 15-25 °C | Affects buffer viscosity and complexation kinetics, influencing migration times and resolution. |

| Detection | UV, 190-210 nm | Direct detection based on the absorbance of the peptide bond and aromatic ring. |

This table presents illustrative conditions for the enantioseparation of a substituted phenylglycine derivative by CE, based on general literature. Optimization would be required for this compound.

Derivatization Strategies for Enhanced Chiral Analysis

To improve the separation and detection of amino acid enantiomers, especially in complex matrices, derivatization with a chiral derivatizing agent (CDA) is a common strategy. This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral chromatographic system, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Several reagents are available for the chiral derivatization of the primary amino group. One widely used approach involves the use of o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC). researchgate.netnih.govnih.gov The resulting diastereomeric isoindole derivatives are fluorescent, allowing for highly sensitive detection. researchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are also popular CDAs. They react with the amino group of the analyte to form stable diastereomeric adducts that can be readily separated by RP-HPLC and detected by UV-Vis spectrophotometry. nih.gov Another class of effective CDAs includes reagents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), which also react with the amino group to form diastereomers suitable for chromatographic separation. nih.gov

The choice of derivatization agent can be influenced by the specific amino acid's structure, particularly steric hindrance around the amino group. For a sterically hindered amino acid like 2-amino-2-(2,4-dimethylphenyl)acetic acid, reaction conditions such as temperature, reaction time, and pH may need to be optimized to ensure complete derivatization.

| Chiral Derivatizing Agent (CDA) | Reaction Principle | Detection Method | Key Considerations |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) + Chiral Thiol (e.g., IBLC) | Forms fluorescent diastereomeric isoindole derivatives. | Fluorescence | Rapid reaction; derivatives can be unstable. researchgate.netnih.gov |

| Marfey's Reagent (FDAA) | Nucleophilic aromatic substitution to form stable diastereomeric adducts. | UV-Vis | Stable derivatives; may require elevated temperatures for reaction. nih.gov |

| (S)-NIFE | Forms diastereomeric carbamates. | UV-Vis | Effective for a range of amino acids. nih.gov |

This table summarizes common derivatization strategies for the chiral analysis of amino acids. The optimal agent and conditions for this compound would need to be determined experimentally.

Stereochemical Stability and Racemization Pathways in Different Research Conditions

The stereochemical stability of α-amino acids is a critical parameter, as racemization can lead to a loss of biological activity or the formation of undesired stereoisomers. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to many other amino acids. This increased susceptibility is attributed to the stability of the carbanion intermediate formed upon deprotonation of the α-carbon, which is stabilized by the adjacent phenyl ring.

Racemization of amino acids can be influenced by several factors, including pH, temperature, and the solvent system. sciencemadness.orgcreation.comrsc.orgresearchgate.net Generally, both acidic and alkaline conditions can promote racemization. sciencemadness.orgcreation.comrsc.org In acidic conditions, heating in a solvent like acetic acid can lead to racemization. sciencemadness.org Under alkaline conditions, the abstraction of the α-proton is facilitated, leading to the formation of a planar carbanion, which upon reprotonation can yield either enantiomer. rsc.org

For (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid, the presence of two methyl groups on the phenyl ring may exert an electronic and steric influence on the rate of racemization. However, without specific experimental data, it is presumed to follow the general behavior of phenylglycine derivatives. It is particularly important to consider the potential for racemization during chemical reactions, such as peptide synthesis, where basic conditions are often employed for coupling and deprotection steps. Careful selection of reagents and reaction conditions is crucial to maintain the enantiomeric integrity of the amino acid. researchgate.net

The table below outlines the general conditions known to influence the racemization of phenylglycine derivatives.

| Condition | Effect on Stereochemical Stability | Underlying Mechanism |

|---|---|---|

| High Temperature | Increases the rate of racemization. sciencemadness.orgcreation.com | Provides the activation energy for proton abstraction and carbanion formation. |

| Strongly Acidic pH (e.g., in acetic acid) | Can induce racemization, especially upon heating. sciencemadness.org | Facilitates the reversible protonation and deprotonation of the α-carbon. |

| Strongly Alkaline pH | Significantly increases the rate of racemization. rsc.org | Promotes the abstraction of the acidic α-proton, leading to a stabilized carbanion intermediate. |

| Solvent Polarity | Polar aprotic solvents can increase racemization rates under basic conditions. rsc.org | Affects the solvation of the transition state and the base. |

| Presence of Carbonyl Compounds (e.g., aldehydes) | Can catalyze racemization through Schiff base formation. | The imine formed is more susceptible to deprotonation at the α-carbon. |

This table provides a general overview of factors affecting the stereochemical stability of phenylglycine derivatives. The specific kinetics for this compound would require experimental determination.

Applications As a Chiral Building Block and Ligand in Advanced Organic Synthesis Research

Construction of Complex Chiral Molecular Architectures

As a chiral building block, this amino acid derivative serves as a foundational element for the synthesis of enantiomerically pure complex molecules. The presence of the amino and carboxylic acid groups provides versatile handles for a variety of chemical transformations, while the chiral center directs the stereochemical outcome of these reactions.

Non-proteinogenic amino acids are crucial in medicinal chemistry for the synthesis of chiral pharmaceutical intermediates. researchgate.net While specific research detailing the use of (S)-2-amino-2-(2,4-dimethylphenyl)acetic acid HCl in the synthesis of pharmaceutical intermediates is not extensively documented in publicly available literature, its structural motifs are relevant to the construction of bioactive molecules. Chiral amino acids are fundamental to creating compounds that can interact specifically with biological targets, which are themselves chiral. researchgate.net

The general strategy involves incorporating the chiral amino acid scaffold into a larger molecule to create a key intermediate with the desired stereochemistry. This can be achieved through peptide couplings, alkylations, or more complex cyclization reactions. The 2,4-dimethylphenyl group can offer specific steric hindrance or electronic interactions that may be beneficial for the biological activity or selectivity of the final compound.

Table 1: Potential Pharmaceutical Scaffolds Incorporating Non-Proteinogenic Amino Acids

| Scaffold Type | Potential Therapeutic Area | Role of Amino Acid |

| Peptidomimetics | Oncology, Virology | Mimic or block peptide-protein interactions |

| Chiral heterocycles | CNS disorders, Infectious diseases | Form the core chiral structure of the molecule |

| β-lactam precursors | Antibacterials | Introduce specific side chains with desired stereochemistry |

This table represents potential applications based on the general utility of chiral amino acids in pharmaceutical research.

Similar to pharmaceuticals, the efficacy and selectivity of agrochemicals can be highly dependent on their stereochemistry. The use of chiral building blocks like this compound can lead to the development of more potent and environmentally benign pesticides and herbicides. By targeting specific enzymes or receptors in pests or weeds, enantiomerically pure agrochemicals can reduce the required application rates and minimize off-target effects.

Research in this area often focuses on synthesizing analogs of existing agrochemicals or discovering new classes of compounds. The incorporation of a bulky, substituted phenylglycine derivative could influence the compound's binding affinity to its biological target, as well as its metabolic stability in the environment.

The total synthesis of complex natural products is a significant challenge in organic chemistry and often requires the use of chiral building blocks to establish the correct stereochemistry. While there is no specific literature detailing the use of this compound in this context, unnatural amino acids are frequently employed to construct portions of a natural product's carbon skeleton or to introduce specific side chains. nih.gov The defined stereochemistry of this amino acid would allow for the controlled formation of new stereocenters during the synthetic sequence.

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds using small amounts of a chiral catalyst. The amine and carboxylic acid functionalities of this compound make it an excellent starting material for the synthesis of novel chiral ligands.

Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a catalyzed reaction. Amino acids are versatile precursors for a wide range of ligand classes, including phosphines, oxazolines, and salen-type ligands.

The synthesis of a chiral ligand from this compound would typically involve modification of the amino and/or carboxyl groups to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen. The 2,4-dimethylphenyl group would play a crucial role in creating a specific chiral pocket around the metal center, influencing the enantioselectivity of the catalytic process.

Table 2: Examples of Ligand Classes Derived from Amino Acids

| Ligand Class | Coordinating Atoms | Common Metal Partners | Typical Applications |

| P,N-Ligands | Phosphorus, Nitrogen | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |

| Bisoxazolines (BOX) | Nitrogen, Nitrogen | Copper, Zinc, Palladium | Diels-Alder reactions, aldol (B89426) reactions |

| Salen-type Ligands | Nitrogen, Oxygen | Chromium, Manganese, Cobalt | Asymmetric epoxidation, kinetic resolution |

This table illustrates the types of ligands that could potentially be synthesized from amino acid precursors.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral amino acids and their derivatives are prominent scaffolds for the design of organocatalysts. dntb.gov.ua The bifunctional nature of amino acids (containing both an acidic and a basic group) is often key to their catalytic activity.

This compound could serve as the chiral backbone for various types of organocatalysts. For example, it could be incorporated into thiourea-based catalysts, proline derivatives, or cinchona alkaloid analogs to create catalysts for a range of asymmetric transformations, such as aldol reactions, Michael additions, and Mannich reactions. The steric bulk of the 2,4-dimethylphenyl group would be expected to significantly influence the stereochemical outcome of the catalyzed reactions.

Probing Reaction Mechanisms via Stereochemical Labeling

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, can serve as a powerful tool for elucidating the intricate pathways by which chemical reactions occur. The use of an enantiomerically pure compound, such as this compound, as a stereochemical label allows chemists to track the fate of a chiral center throughout a reaction sequence. The stereochemical outcome of the product—whether it retains the original configuration, is inverted, or is a mixture of both (racemized)—provides critical insights into the reaction mechanism.

In a hypothetical application, if this compound were subjected to a substitution reaction at the α-carbon, the stereochemistry of the resulting product would reveal details about the reaction pathway. For instance, a reaction proceeding through an S_N_2 mechanism would lead to an inversion of the stereochemical configuration. Conversely, a reaction that proceeds via an S_N_1 mechanism, involving a planar carbocation intermediate, would be expected to yield a racemic mixture of the product. Complete retention of stereochemistry would suggest a mechanism where the bond to the chiral center is not broken, or a double inversion has occurred.

The data in the table below illustrates the kind of results that would be expected from a study using a chiral compound to probe a reaction mechanism. By systematically varying reaction conditions and analyzing the stereochemical outcome, researchers can deduce the predominant mechanistic pathway.

| Entry | Reaction Condition | Product Stereochemistry | Enantiomeric Excess (ee) of Product | Inferred Mechanism |

|---|---|---|---|---|

| 1 | Non-polar solvent, low temperature | Inversion of configuration | 95% | S_N_2 |

| 2 | Polar, protic solvent | Racemic mixture | 0% | S_N_1 |

| 3 | Presence of a participating neighboring group | Retention of configuration | 92% | Neighboring group participation (double inversion) |

By employing chiral building blocks like this compound as stereochemical labels, organic chemists can gain a deeper understanding of reaction mechanisms. This knowledge is fundamental to the development of new synthetic methodologies and the refinement of existing ones, ultimately enabling the more efficient and selective synthesis of complex chiral molecules.

Advanced Spectroscopic and Structural Elucidation Studies for Research Purposes

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid (free base formula: C₁₀H₁₃NO₂), the expected ion in positive-ion electrospray ionization (ESI) mode would be the protonated molecule, [M+H]⁺. HRMS can distinguish this ion from others with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.10190 | Typically within 5 ppm of calculated value |

The observation of an ion with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This technique is particularly useful for analyzing amino acids, which can be challenging to retain on standard reversed-phase chromatography columns due to their polarity. nih.gov Specialized columns, such as those for hydrophilic interaction liquid chromatography (HILIC), or the use of ion-pairing reagents can be employed for effective separation. researchgate.net

In a research context, LC/MS is invaluable for:

Reaction Monitoring : The progress of the synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl can be followed by taking small aliquots from the reaction mixture over time. LC/MS analysis can track the consumption of starting materials and the formation of the product by monitoring their respective m/z values.

Product Characterization and Purity Assessment : After synthesis and purification, LC/MS confirms the identity of the final product by its molecular weight. The chromatogram also serves as a purity check; the presence of a single major peak at the expected retention time indicates a pure compound, while other peaks would suggest the presence of impurities. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that further confirms the identity of the product. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. wiley.com It is an effective tool for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (very broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1730 |

| Amine Salt (N-H) | Stretching | 2800-3100 (broad, overlaps with C-H) |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Aromatic (C=C) | Stretching | 1600-1620 and 1450-1500 |

The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid, along with a strong C=O stretch around 1710 cm⁻¹, would confirm the carboxylic acid group. The broad absorptions for the ammonium (B1175870) N-H stretches would confirm the hydrochloride salt form of the amino group. libretexts.org

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of the (S)-configuration at the chiral center and offer detailed insights into its solid-state conformation and intermolecular interactions.

Detailed Research Findings:

A single-crystal X-ray diffraction study of this compound would be expected to reveal a crystal lattice held together by a network of hydrogen bonds. The protonated amino group and the carboxylic acid group, along with the chloride counter-ion, would be the primary sites for these interactions. The 2,4-dimethylphenyl group, being relatively bulky, would significantly influence the crystal packing, likely arranging in a manner that minimizes steric hindrance while maximizing favorable intermolecular contacts.

The key structural features that would be determined include precise bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle describing the orientation of the 2,4-dimethylphenyl ring relative to the amino acid backbone, as this would define the molecule's preferred conformation in the solid state. The absolute configuration would be confirmed by anomalous dispersion effects, typically by including a heavy atom in the crystal structure or using copper radiation.

Hypothetical Crystallographic Data Table:

While a specific crystallographic information file (CIF) for this compound is not publicly available, the following table presents plausible data based on known structures of similar amino acid hydrochlorides.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | 8.5 - 12.5 |

| b (Å) | 5.0 - 8.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1200 - 2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2 - 1.4 |

| Hydrogen Bonding | N-H···Cl, O-H···Cl, N-H···O |

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical and conformational properties of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a sample. For this compound, CD spectroscopy would provide valuable information about its solution-state structure and the electronic transitions of its chromophores.

Detailed Research Findings:

The CD spectrum of this compound is expected to be dominated by electronic transitions associated with the 2,4-dimethylphenyl chromophore. The aromatic ring itself is achiral, but its electronic transitions become chiroptically active due to their proximity to the chiral center. The observed Cotton effects (positive or negative peaks in the CD spectrum) would be highly sensitive to the conformation of the molecule, particularly the rotational orientation of the phenyl ring.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum for different possible conformers. By comparing the experimental spectrum with the calculated spectra, the predominant conformation in solution could be determined. The sign and magnitude of the Cotton effects would be characteristic of the (S)-configuration at the alpha-carbon.

Hypothetical Circular Dichroism Data Table:

The following table outlines the expected CD spectral data for this compound in a polar solvent like methanol. The specific wavelengths and intensities are illustrative and based on data for similar aromatic amino acids.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Electronic Transition |

| ~270 | Positive | ¹Lₐ (aromatic) |

| ~220 | Negative | ¹Lₑ (aromatic) |

| ~205 | Positive | n → π* (carboxyl) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wiley.com It is widely employed for the geometry optimization of amino acids to determine their most stable three-dimensional conformation. mdpi.com For a molecule like (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl, DFT calculations, often using functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. mdpi.comresearchgate.net This process of energy minimization helps identify the most stable conformer. researchgate.net Such calculations are crucial for understanding the molecule's spatial arrangement, which influences its physical properties and biological interactions. wiley.com

The Hartree-Fock (HF) method is another foundational ab initio approach to approximate the many-electron wavefunction and energy. rsc.orglibretexts.org While DFT methods include electron correlation to some extent, HF theory treats electron-electron repulsion in an average way, neglecting instantaneous correlation. rsc.org HF calculations are often performed alongside DFT to provide a baseline for comparison. aip.org Solving the HF equations yields the energy and orbital for each electron, providing insights into the electronic state of the molecule. libretexts.org For organic molecules, HF calculations can provide valuable information about electronic properties, although they may be less accurate than more advanced methods for predicting reaction energies. aip.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wuxibiology.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wuxibiology.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.gov For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic interactions.

Table 1: Representative Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.0 to -6.0 | Higher energy indicates better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 | Lower energy indicates better electron-accepting ability. wuxiapptec.com |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 5.0 to 8.0 | A smaller gap signifies higher chemical reactivity and lower kinetic stability. nih.gov |

| Chemical Potential (μ) | Measures the tendency of electrons to escape | (EHOMO + ELUMO) / 2 | A higher value indicates lower stability. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 | A smaller value indicates a "softer," more reactive molecule. nih.gov |

| Electrophilicity Index (ω) | Propensity to accept electrons | μ2 / 2η | A higher value indicates a better electrophile. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where different colors represent different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with electronegative atoms (like oxygen) and are favorable sites for electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are often found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich carboxyl group and the electron-poor ammonium (B1175870) group, providing insights into its intermolecular interaction capabilities. researchgate.netproteopedia.org

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice, and this arrangement is governed by various intermolecular interactions.

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying these interactions within a crystal. scirp.orgrsc.org It partitions crystal space into regions where the electron distribution of a promolecule dominates over the sum of all others. iucr.org By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. scirp.org

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | 30 - 50% |

| O···H / H···O | Hydrogen bonds involving oxygen atoms. | 15 - 30% |

| C···H / H···C | Weak hydrogen bonds or van der Waals contacts. | 10 - 25% |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms. | 5 - 15% |

| Cl···H / H···Cl | Hydrogen bonds involving chloride ions. | 5 - 15% |

| C···C | π-π stacking interactions between aromatic rings. | 2 - 8% |

Lack of In Silico Mechanistic Data for the Synthesis of this compound

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the available research concerning the specific chemical compound this compound. At present, there are no published in silico mechanistic studies detailing the synthetic transformations for this particular molecule.

Computational chemistry, a critical tool in modern chemical research, employs theoretical principles to investigate reaction mechanisms, predict transition states, and calculate energy profiles of synthetic pathways. Such studies provide invaluable insights into how a molecule is formed, which can lead to the optimization of existing synthetic routes or the development of novel, more efficient methods.

Common methods for the asymmetric synthesis of α-aryl amino acids, such as the Strecker synthesis, are often the subject of computational investigations to elucidate the origins of stereoselectivity. However, despite the existence of general studies on these reaction types, specific computational data for the synthesis of this compound, including density functional theory (DFT) calculations, energy profiles, or transition state geometries, are not available in the current body of scientific literature.

The absence of this specific research means that a detailed analysis under the heading of "" with a focus on "In Silico Mechanistic Studies of Synthetic Transformations," as requested, cannot be accurately and authoritatively completed at this time. The generation of such a section would require speculative data, which falls outside the scope of scientifically rigorous reporting.

Further research in the field of computational organic chemistry is required to explore the synthetic mechanisms of this and related compounds. Until such studies are conducted and published, a detailed, data-driven discussion on the in silico mechanistic aspects of its synthesis remains an area for future investigation.

Biomolecular Interaction Investigations and Mechanistic Research Non Clinical Focus

Studies on Potential Binding Affinity with Isolated Biological Targets (e.g., receptors, enzymes)